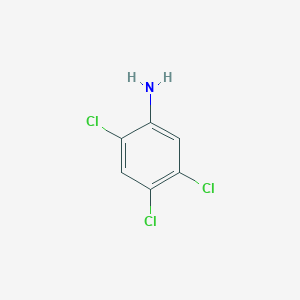

2,4,5-Trichloroaniline

Übersicht

Beschreibung

2,4,5-Trichloroaniline (CAS No. 636-30-6) is a chlorinated aromatic amine with the molecular formula C₆H₄Cl₃N and a molecular weight of 196.46 g/mol . It exists as a light-yellow crystalline solid with a melting point of 92–95°C and a boiling point of 269–270°C . The compound is sparingly soluble in water but dissolves in organic solvents like ethanol, acetone, and chloroform . It is primarily used as an intermediate in dye manufacturing, agrochemicals (herbicides, pesticides), and pharmaceuticals .

Vorbereitungsmethoden

Nitro Group Reduction Methods

The reduction of 1,2,4-trichloro-5-nitrobenzene to 2,4,5-trichloroaniline is the most widely adopted synthetic pathway. This section evaluates two reduction strategies, detailing reaction mechanisms, conditions, and outcomes.

Iron-Mediated Reduction

Iron powder in aqueous or alcoholic media facilitates nitro group reduction via nascent hydrogen generation. A representative procedure involves:

-

Reactants : 1,2,4-Trichloro-5-nitrobenzene, iron powder, water/ethanol solvent.

-

Combine 1,300 g of 1,2,4-trichloro-5-nitrobenzene with 1,338 g of iron powder in water.

-

Heat to 90–95°C with stirring, monitoring completion via gas chromatography (GC).

-

Extract with ethyl acetate, filter, and evaporate to isolate 932 g of crude product (98% purity, 82.8% yield).

Key Observations :

-

Solvent Impact : Aqueous systems simplify waste management but require post-reaction extraction. Ethanol enhances solubility but complicates recovery .

-

Byproducts : Iron oxides and residual nitro compounds necessitate purification via recrystallization or distillation .

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) catalyzes nitro group reduction under hydrogen pressure, offering higher selectivity.

-

Suspend 113 g (0.5 mol) of 1,2,4-trichloro-5-nitrobenzene in 200 mL ethanol with 2 g of 1% Pd/C.

-

Pressurize with hydrogen (100–200 psig) at 80–100°C until hydrogen uptake ceases.

-

Filter and concentrate to obtain 96–98% crude yield (88–94% purity).

Advantages :

-

Purity : Reduced iron contamination compared to metal powder methods .

-

Scalability : Continuous hydrogenation reactors enable large-scale production .

Comparative Analysis of Reduction Techniques

The choice between iron-mediated and catalytic methods hinges on cost, purity requirements, and infrastructure.

Trade-offs :

-

Iron-Mediated : Cost-effective but generates acidic wastewater requiring neutralization .

-

Catalytic : Higher crude yields but demands catalyst recycling to offset Pd costs .

Industrial Production Considerations

Large-scale synthesis prioritizes throughput and regulatory compliance.

Process Optimization

-

Temperature Control : Maintaining 90–95°C in iron-mediated reactions prevents side reactions (e.g., dechlorination) .

-

Catalyst Loading : Pd/C concentrations >1% reduce reaction times but increase costs .

-

Solvent Selection : Ethanol balances solubility and flammability risks in hydrogenation .

Waste Management

-

Iron Sludge : Repurposing iron oxides as pigments or construction materials mitigates landfill use .

-

Solvent Recovery : Distillation recovers >90% ethanol, reducing raw material costs .

Emerging Methodologies

While nitro reduction dominates current practice, alternative routes are exploratory:

Analyse Chemischer Reaktionen

Hydrolysis of Phosphate Mono-Ester Derivatives

The hydrolysis of 2,4,5-trichloroaniline phosphate mono-ester occurs via acid-catalyzed mechanisms in HCl (0.1–6.0 mol dm³) at 97°C . The reaction proceeds through three reactive species: conjugate acid, neutral, and mononegative forms.

Comparative studies with similar amino phosphate esters confirm that electron-withdrawing groups on the aryl ring accelerate hydrolysis .

Diazotization and Hydrolysis to Phenols

This compound undergoes diazotization with H₂SO₄ and NaNO₂ to form 2,4,5-trichlorobenzenediazonium sulfate, which is hydrolyzed to 2,4,5-trichlorophenol .

Reaction Conditions :

-

Low-Temperature Hydrolysis : Reflux with Cu²⁺ catalyst yields 2,4,5-trichlorophenol via steam distillation.

-

High-Temperature Hydrolysis : Injection into a column (130–375°C) with superheated steam directly distills the phenol .

| Product | Yield (%) | Temperature Range |

|---|---|---|

| 2,4,5-Trichlorophenol | >85 | 140–220°C (optimal) |

Photochemical Degradation

In aqueous environments, this compound degrades under sunlight (12 h light/dark cycles) but remains stable in darkness :

| Condition | Degradation (%) | Mineralization (%) |

|---|---|---|

| Sunlight (12 h) | 28 | 5.5–6.8 |

| Darkness | 0 | 0 |

Photolysis dominates (81% mineralization), while microbial activity contributes minimally (19%) . Degradation products include chlorinated intermediates and CO₂.

Acetylation Reactions

Reaction with acetic anhydride at room temperature produces 2,4,5-trichloroacetanilide within 10 minutes :

Reaction Scheme :

| Product | Crystal Structure | Purity (%) |

|---|---|---|

| 2,4,5-Trichloroacetanilide | Monoclinic, space group P2₁/c | ≥97 |

Azo Dye Formation

As a coupling agent, this compound reacts with diazonium salts to form azo dyes via electrophilic substitution:

Mechanism :

-

Diazonium salt formation (e.g., Ar–N₂⁺).

-

Coupling at the para position relative to the –NH₂ group.

| Diazonium Salt | Resulting Dye Color | Application |

|---|---|---|

| Benzenediazonium chloride | Yellow-red | Textiles, pigments |

Stability and Decomposition

Above 300°C, thermal decomposition releases Cl₂ , HCl , and CO .

| Hazard | Condition |

|---|---|

| Thermal Decomposition | >300°C |

| Incompatibility | Strong oxidizers, bases |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide and Pesticide Development

2,4,5-Trichloroaniline serves as a crucial building block in synthesizing various herbicides and pesticides. Research focuses on creating more targeted crop protection products using this intermediate to enhance efficacy while minimizing environmental impact .

Mechanism of Action

The compound acts as a coupling component in dye production by reacting with diazonium salts to form azo compounds responsible for dye coloration. In herbicides, its mechanism typically involves disrupting biological processes in target organisms .

Environmental Monitoring

Contamination Assessment

Due to its potential for environmental contamination as a byproduct in industrial processes, this compound is included in monitoring programs assessing environmental health. Research in this area helps track its presence and ecological impact .

Degradation Studies

Studies have shown that photochemical and microbial degradation significantly affects the persistence of 2,4,5-TCA in aquatic environments. For instance, research indicated that under sunlight exposure, approximately 28% of the compound degraded within 12 hours . The degradation pathways involve both photochemical reactions and microbial activity.

| Study Conditions | Degradation (%) | Mineralization (%) |

|---|---|---|

| Dark | 0 | - |

| Sunlight (12h) | 28 | 5.5 (poisoned), 6.8 (untreated) |

Toxicological Research

Health Hazards Investigation

Research indicates that this compound exhibits toxicological properties that may affect various organisms. It is classified as an acute toxin and poses health hazards upon exposure through ingestion or inhalation . Long-term exposure can lead to cumulative health effects involving organs or biochemical systems.

Case Studies on Toxicity

A study investigated the toxic effects of 2,4,5-TCA on aquatic organisms and found significant disruptions in essential biological processes leading to mortality . This research aids in understanding the compound's mechanisms of action and informs regulatory decisions regarding its use.

Wirkmechanismus

The mechanism of action of 2,4,5-Trichloroaniline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it has been studied for its potential to inhibit protein kinase CK2, a key enzyme involved in cell signaling . The compound’s effects are mediated through its binding to specific sites on the target enzymes, leading to alterations in their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers of Trichloroaniline

2,4,6-Trichloroaniline (CAS 634-93-5)

- Structure and Properties : This isomer has chlorine substituents at the 2, 4, and 6 positions on the benzene ring. It exhibits a higher melting point (119–120°C) compared to 2,4,5-trichloroaniline, attributed to symmetrical substitution patterns that enhance crystal packing .

- Applications : Used in synthesizing wood preservatives and as a precursor for chlorinated acetamide derivatives .

- Environmental Behavior : Degrades more slowly in aquatic environments due to reduced microbial accessibility to the aromatic ring .

3,4,5-Trichloroaniline (CAS 634-91-3)

- Structure and Properties : Chlorine atoms occupy the 3, 4, and 5 positions. This isomer has a lower melting point (~118–120°C) and higher nephrotoxicity compared to this compound .

- Toxicity : Exhibits the strongest nephrotoxic effects in rats, causing oliguria and elevated blood urea nitrogen at concentrations as low as 1.0 µM .

Dichloroaniline Derivatives

2,4-Dichloroaniline (CAS 554-00-7)

- Comparison: Lacks the 5-chloro substituent present in this compound.

- Degradation : Undergoes faster microbial mineralization (up to 85% in 28 days) compared to trichloroanilines .

3,4-Dichloroaniline (CAS 95-76-1)

- Toxicity Profile: Less toxic than trichloroanilines but shows moderate carcinogenicity in long-term exposure studies .

Chlorinated Acetamide Derivatives

- N-(2,4,5-Trichlorophenyl)-2,2,2-trichloroacetamide (N245TCPTCA): Derived from this compound, this compound exhibits monoclinic crystal symmetry and is used in crystallography studies .

- N-(2,4,6-Trichlorophenyl)-2-chloroacetamide : Shows triclinic symmetry, highlighting how chlorine substitution patterns influence molecular packing .

Key Research Findings

Environmental Degradation

- This compound : In eutrophic freshwater systems, ~90% bioaccumulates in algae (>1.0 µm), with only 6.8–9.4% mineralized to CO₂ depending on algal presence .

- 2,4,6-Trichloroaniline : Exhibits slower degradation rates due to reduced bioavailability, with <5% mineralization observed under similar conditions .

Toxicity and Health Impacts

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | 2,4,6-Trichloroaniline | 3,4,5-Trichloroaniline |

|---|---|---|---|

| Melting Point (°C) | 92–95 | 119–120 | 118–120 |

| Boiling Point (°C) | 269–270 | 285 | 275 |

| Solubility in Water | 0.12 g/L | 0.08 g/L | 0.10 g/L |

Table 2: Market Dynamics (2024–2032)

| Parameter | This compound | 2,4,6-Trichloroaniline |

|---|---|---|

| CAGR (%) | 3.57 | 2.89 |

| Key Application | Dyes (60%) | Wood preservatives (70%) |

Biologische Aktivität

2,4,5-Trichloroaniline (2,4,5-TCA) is a chlorinated aromatic compound that has garnered attention due to its biological activities and potential toxicological effects. This article reviews the biological activity of 2,4,5-TCA, focusing on its antimicrobial properties, nephrotoxicity, and the mechanisms underlying its biological effects.

Chemical Structure and Properties

This compound is an aniline derivative with three chlorine atoms attached to the benzene ring. Its molecular formula is CHClN. The presence of chlorine substituents significantly influences its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds synthesized from this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of 2,4,5-TCA showed varying degrees of activity against bacterial strains such as Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds were determined, revealing a clear correlation between the structure of the compounds and their biological activity. Notably, the presence of chlorine atoms was crucial for enhancing antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 1a | E. coli | 50 | 15 |

| 2c | B. subtilis | 25 | 20 |

| 1b | M. luteus | 100 | 10 |

| 2a | C. albicans | 200 | 8 |

Nephrotoxicity

In addition to its antimicrobial properties, this compound has been identified as a nephrotoxicant. A study involving Fischer 344 rats assessed the nephrotoxic effects of various trichloroanilines, including 2,4,5-TCA. The study found that exposure led to significant kidney damage characterized by increased kidney weight and elevated blood urea nitrogen levels. The compound exhibited cytotoxic effects at low concentrations (as low as 100 µM), indicating its potential for renal toxicity .

Mechanisms of Nephrotoxicity

The nephrotoxic effects of 2,4,5-TCA are believed to be mediated through several mechanisms:

- Organic Ion Transport Disruption : Studies have shown that 2,4,5-TCA affects organic cation transport in renal cells.

- Metabolite Formation : Potential metabolites from biotransformation processes may contribute to its nephrotoxic effects. For instance, oxidative metabolism can produce harmful compounds like aminophenols .

Case Study 1: In Vivo Nephrotoxicity Assessment

A study conducted on male Fischer 344 rats demonstrated that administration of this compound resulted in significant renal impairment. The research highlighted the compound's ability to induce oliguria and alter renal function markers.

Case Study 2: Antimicrobial Efficacy Evaluation

In vitro tests were performed to evaluate the antimicrobial efficacy of synthesized derivatives of this compound against various pathogens. The results indicated that specific modifications in the chemical structure could enhance antibacterial activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4,5-Trichloroaniline derivatives for structural analysis?

Derivatives such as N-(2,4,5-trichlorophenyl)maleamic acid can be synthesized by reacting this compound with maleic anhydride in ethanol under reflux. Unreacted starting materials are removed via acid washing (HCl) and recrystallization from ethanol . For purity validation, elemental analysis and infrared spectroscopy are essential.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers optimize parameters for accurate identification?

- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6) and high-resolution instruments (≥400 MHz) to resolve aromatic proton signals. Chemical shifts for chlorine-substituted positions are typically downfield (e.g., δ 7.2–7.8 ppm) .

- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 280°C at 10°C/min). The molecular ion peak (m/z 196) and chlorine isotope patterns confirm identity .

Q. What safety protocols are critical when handling this compound in laboratory settings, given its toxicity profile?

- Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or dermal contact.

- Store in airtight containers at <25°C, away from oxidizers.

- In case of exposure, rinse with water for 15 minutes and seek medical attention immediately. Toxicity benchmarks (e.g., LC50 = 20 ppm in earthworms) indicate acute hazards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported LC50 values for this compound in ecotoxicological studies, such as those observed in earthworm models?

Variations in LC50 values (e.g., 134–140 ppm in Eisenia andrei) arise from differences in soil organic matter content and exposure duration. To harmonize

- Standardize test conditions (OECD Guideline 207).

- Use factorial ANOVA to isolate confounding variables (e.g., organic matter, pH) .

- Validate results with internal controls like 3,4-dichloroaniline.

Q. What experimental evidence supports the role of free radical generation in this compound-induced nephrotoxicity, and how can antioxidant interventions be systematically evaluated?

- Mechanistic Studies : Incubate renal cortical slices with this compound (1–10 µM) and measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA). LC-MS/MS can detect oxidative DNA adducts (8-OHdG) .

- Antioxidant Screening : Pre-treat cells with N-acetylcysteine (5 mM) or Trolox (100 µM) and assess viability via MTT assay. Dose-response curves and ROS inhibition rates quantify efficacy .

Q. What strategies improve the sensitivity of bacterial bioreporters for detecting this compound in environmental samples, and how do structural modifications affect detection limits?

- Strain Engineering : Use E. coli reporters with inducible anilR promoters fused to gfp. Optimize plasmid copy number and ribosome binding sites to enhance signal-to-noise ratios.

- Sample Pretreatment : Solid-phase extraction (C18 columns) concentrates analytes. Detection limits improve from 0.1 µM to 10 nM after enrichment .

- Structure-Activity Analysis : Compare detection thresholds for trichloroaniline isomers (e.g., 2,4,5- vs. 2,4,6-). Electron-withdrawing chlorine groups reduce bioreporter affinity .

Q. How does the crystalline structure of this compound derivatives influence refinement outcomes in X-ray diffraction studies, and what software tools are recommended for analysis?

- Refinement Challenges : Chlorine atoms cause high electron density, requiring anisotropic displacement parameters. Use SHELXL for least-squares refinement and Olex2 for visualization.

- Validation : Check Rint (<5%) and GooF (0.9–1.1). Hydrogen bonding networks (N–H⋯O=C) stabilize crystal packing, as seen in N-(2,4,5-trichlorophenyl)maleamic acid .

Eigenschaften

IUPAC Name |

2,4,5-trichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMCAKKKNKYFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044152 | |

| Record name | 2,4,5-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-30-6 | |

| Record name | 2,4,5-Trichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 636-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRICHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XKK8S8WO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.